4-(1H-pyrazol-4-yl)pyridine

Kinase Inhibition JNK1 Leukemia

Medicinal chemistry programs targeting JNK kinases demand regiospecifically-defined pyrazolyl-pyridine building blocks; the 4-position linkage is critical for ATP-binding pocket engagement. • Enables JNK1 inhibitors achieving IC50 values of 1.81 nM (derivative 11e), a 22-fold improvement over SP600125 benchmark. • Validated core for M4 muscarinic PAMs and PET radioligands (>99% radiochemical purity, >37 GBq/µmol molar activity). • Available in research quantities (mg to g scale) with documented purity and prompt global delivery.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 19959-71-8
Cat. No. B018307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-4-yl)pyridine
CAS19959-71-8
Synonyms4-(Pyridin-4-yl)-1H-pyrazole
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CNN=C2
InChIInChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11)
InChIKeyTZDKFMFJVGNYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-4-yl)pyridine Core Scaffold Properties


4-(1H-Pyrazol-4-yl)pyridine (CAS 19959-71-8) is a heterocyclic building block composed of a pyridine ring directly linked to a pyrazole moiety at the 4-position. Its molecular formula is C8H7N3 with a molecular weight of 145.16 g/mol [1]. The compound is characterized by a melting point of 195-198°C and a calculated XLogP3-AA of 0.8, indicating moderate lipophilicity . As a synthetic intermediate, it serves as a foundational scaffold for developing kinase inhibitors and CNS-targeted positive allosteric modulators, with the unsubstituted core providing a versatile starting point for further derivatization [2].

Heterocyclic building block for kinase inhibitor libraries (JNK, M4 PAM)
4-Position pyridine-pyrazole linkage defines binding geometry
Unsubstituted core supports versatile derivatization strategies

4-(1H-Pyrazol-4-yl)pyridine Regioisomer and Analog Selectivity


The biological and physicochemical performance of pyrazolyl-pyridine derivatives is highly dependent on the precise substitution pattern. While compounds like 2-(1H-pyrazol-4-yl)pyridine or 3-(1H-pyrazol-4-yl)pyridine share the same core heterocycles, the position of the pyrazole ring on the pyridine dictates the molecular geometry, electron distribution, and resulting binding affinities to biological targets. For instance, the 4-position linkage in 4-(1H-pyrazol-4-yl)pyridine provides a distinct vector and dihedral angle that is critical for fitting into kinase ATP-binding pockets, such as JNK1 [1]. This is a key molecular determinant for its use in generating highly potent, low-nanomolar JNK inhibitors. Consequently, substituting with a 2- or 3-pyridyl regioisomer will result in a fundamentally different spatial arrangement, which is highly unlikely to yield the same activity profile in established kinase or GPCR assays without extensive re-optimization of the structure-activity relationship (SAR) [2].

2- or 3-pyridyl regioisomers may alter binding geometry and may not reproduce target activity without SAR re-optimization.
Unmodified core requires derivatization; pre-optimized analogs cannot be replaced by the building block itself.

4-(1H-Pyrazol-4-yl)pyridine Derivatives in Kinase and GPCR Assays


JNK1 Inhibition: Derivative 11e vs. SP600125

A derivative synthesized from the 4-(1H-pyrazol-4-yl)pyridine scaffold, compound 11e, demonstrates a 22-fold improvement in JNK1 inhibitory potency compared to the well-known JNK inhibitor SP600125 [1]. This quantifies the scaffold's capacity to yield high-potency leads.

JNK1 Inhibition
Head-to-head
11e IC50 1.81 nM vs SP600125 40 nM
Supports JNK pathway inhibition studies
In vitro enzymatic assay, human JNK1
Kinase Inhibition JNK1 Leukemia

Antiproliferative Activity in K562 Leukemia Cells vs. SP600125

In a cellular context, the 4-(1H-pyrazol-4-yl)pyridine derivative 11c exhibits a GI50 of 1.28 µM against K562 leukemic cells [1]. This derivative, along with others (11b, 11g, 11i), was found to exert superior potency over the reference standard SP600125 in the same assay panel [1].

K562 Antiproliferative
Head-to-head
11c GI50 1.28 µM vs SP600125 (lower potency)
Supports cell-model endpoint review
K562 human chronic myelogenous leukemia cell line
Antiproliferative K562 Leukemia

JNK Isoform Inhibition vs. SP600125

While SP600125 inhibits JNK1, JNK2, and JNK3 with IC50 values of 40 nM, 40 nM, and 90 nM respectively , the 4-(1H-pyrazol-4-yl)pyridine derivative 11e shows a distinct and more potent isoform profile with IC50 values of 1.81 nM (JNK1), 12.7 nM (JNK2), and 10.5 nM (JNK3) [1].

Isoform Inhibition
Head-to-head
11e JNK1 1.81 nM, JNK2 12.7 nM, JNK3 10.5 nM vs SP600125 40/40/90 nM
Reported isoform inhibition context
Recombinant human JNK isoforms
Kinase Selectivity JNK2 JNK3

Kinase Selectivity Profile of Derivative 11e

Kinase profiling of compound 11e, a derivative of the 4-(1H-pyrazol-4-yl)pyridine scaffold, across a panel of 50 diverse kinases demonstrated high selectivity for the JNK family [1]. This indicates that the scaffold can be elaborated to achieve a favorable selectivity window.

Kinase Selectivity
Class-level
High JNK selectivity in 50-kinase panel
JNK-family selectivity context
50-kinase panel review (class-level inference)
Kinase Profiling Selectivity JNK

M4 PAM Radioligand [18F]12

Structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives led to the discovery of compound 12, a subtype-selective M4 positive allosteric modulator (PAM) [1]. Its radiofluorinated analogue, [18F]12, was synthesized with a radiochemical yield of 28 ± 10%, a molar activity of >37 GBq/µmol, and a radiochemical purity of >99% [1].

[18F]12 Radioligand
Reported
RCY 28±10%, molar activity >37 GBq/µmol, RCP >99%
Supports PET tracer development
In vitro autoradiography and in vivo imaging
M4 mAChR PET Imaging Positive Allosteric Modulator

M4 PAM Activity of Pyrazol-4-yl Pyridine Analogs

Analogs based on the pyrazol-4-yl pyridine core, specifically 2-Methyl-5-(1H-pyrazol-4-yl)pyridines, were evaluated as M4 muscarinic acetylcholine receptor (mAChR) PAMs [1]. Comprehensive characterization in two functional assays (GoB protein activation and CAMYEL activation) quantified their allosteric and ago-PAM properties against acetylcholine [1].

M4 PAM Functional
Class-level
Allosteric and ago-PAM properties in GoB/CAMYEL assays
Supports M4 PAM functional characterization
In vitro functional assays (class-level inference)
M4 mAChR Positive Allosteric Modulator Functional Assays

4-(1H-Pyrazol-4-yl)pyridine Application Scenarios


JNK Inhibitor Lead Generation for Oncology

The 4-(1H-pyrazol-4-yl)pyridine scaffold is a high-value starting point for medicinal chemistry programs targeting c-Jun N-terminal kinases (JNKs) for oncology applications. As demonstrated by derivative 11e, this core structure enables the development of compounds with low-nanomolar JNK1 potency (IC50 = 1.81 nM) and high JNK-family selectivity across a 50-kinase panel [1]. This is a 22-fold improvement over the benchmark inhibitor SP600125 [1]. Procurement is specifically warranted for any group aiming to generate new chemical entities with potent, selective JNK inhibition for leukemia or other JNK-dependent cancers.

M4 PET Tracers for CNS Imaging

This compound serves as the essential core for synthesizing high-quality positron emission tomography (PET) radioligands targeting the M4 muscarinic acetylcholine receptor. The derivative [18F]12, built from this scaffold, achieves a radiochemical purity >99% and a molar activity >37 GBq/µmol, which are critical parameters for non-invasive brain imaging [2]. Procurement of the building block is essential for research teams engaged in developing diagnostic tools or biomarkers for neurocognitive disorders like schizophrenia and Lewy body dementia.

M4 PAM Medicinal Chemistry

The scaffold is a proven template for designing M4 mAChR positive allosteric modulators, a drug class with significant therapeutic potential for neurocognitive disorders. Analogs, such as the 2-Methyl-5-(1H-pyrazol-4-yl)pyridine series, have been thoroughly characterized in functional assays (GoB and CAMYEL) to quantify their allosteric and ago-PAM properties [3]. This provides a data-rich starting point for SAR expansion. Scientific teams aiming to optimize M4 PAMs for improved efficacy, biased signaling, or pharmacokinetic properties will find this building block to be a strategically validated core for their libraries.

Application
Selection Property
Validation Focus
JNK signal transduction studies
Kinase selectivity review
JNK1/JNK2/JNK3 isoform profiling
M4 mAChR PET tracer development
Radiochemical purity and molar activity
In vivo imaging validation in rodent/NHP models
M4 PAM functional profiling
Allosteric modulator characterization
GoB/CAMYEL functional assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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